
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide, also known as DBF or 6,7-dihydroxy-2-phenyl-1-benzofuran-5-carboxamide, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DBF has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide is not fully understood, but studies have suggested that it may act through a variety of pathways, including inhibition of cell signaling pathways, modulation of gene expression, and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Additionally, studies have suggested that N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide may have a role in regulating glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide as a research tool is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, studies have suggested that N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has low toxicity and is well-tolerated in animal models. However, one limitation of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide. One potential direction is to investigate the use of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide as a therapeutic agent in cancer treatment, either alone or in combination with other drugs. Additionally, further studies could be conducted to elucidate the mechanisms of action of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide and to identify potential molecular targets. Finally, research could be conducted to investigate the potential use of N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide in the treatment of neurodegenerative diseases.
Synthesemethoden
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base to form a benzofuran-5-carboxylic acid intermediate. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which can be reacted with 2-amino-2-methyl-1-propanol to yield N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In particular, N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide has been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h3-4,8,12H,1-2,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKVEEQVLPPFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

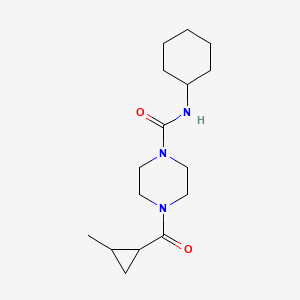
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
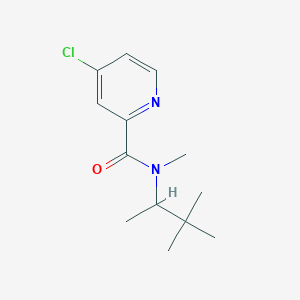
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
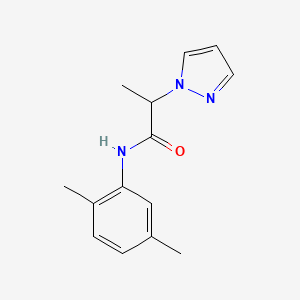
![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)
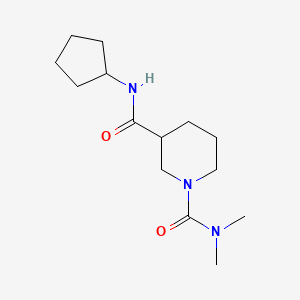
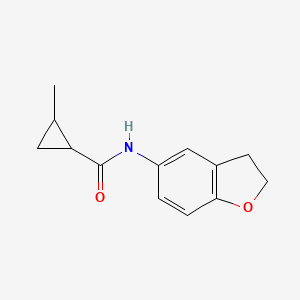
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)